

# The History and Original Synthesis of Fluorene: A Technical Guide

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## Compound of Interest

Compound Name: Fluorene

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## Abstract

**Fluorene** (C<sub>13</sub>H<sub>10</sub>), a polycyclic aromatic hydrocarbon, has a rich history deeply intertwined with the development of organic chemistry in the 19th century. Initially isolated from coal tar, its unique fluorescent properties and chemical reactivity have made it a foundational structure in materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the history of **fluorene**, its original synthesis, and the pioneering experimental work that defined its early chemistry. Detailed methodologies for key historical syntheses are presented, alongside a compilation of its physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of this important chemical scaffold.

## A Historical Overview of Fluorene

The story of **fluorene** begins in the burgeoning field of coal tar chemistry. In 1867, the French chemist Marcellin Berthelot first isolated and identified this novel hydrocarbon from the high-boiling fraction of coal tar.<sup>[1]</sup> He named it "fluorène" due to the characteristic violet fluorescence it exhibits, a property that foreshadowed its later significance in the development of fluorescent dyes and optoelectronic materials.<sup>[1]</sup>

For several decades following its discovery, **fluorene** remained largely a laboratory curiosity, studied by a handful of pioneering chemists who sought to elucidate its structure and reactivity.<sup>[1]</sup> The early investigations into **fluorene** chemistry were instrumental in advancing the understanding of polycyclic aromatic hydrocarbons. A pivotal moment in the history of **fluorene**

was the development of methods to functionalize its core, particularly at the C9 position. The acidity of the methylene bridge protons ( $pK_a \approx 22.6$  in DMSO) allows for the facile formation of the nucleophilic fluorenyl anion, which opened the door to a vast array of derivatives.<sup>[1]</sup> This reactivity became the cornerstone for the synthesis of countless **fluorene**-based molecules that are now integral to various fields.

## Physicochemical Properties of Fluorene

The following table summarizes the key quantitative data for the parent **fluorene** molecule, with some data from early investigations.

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>10</sub>	<sup>[1]</sup>
Molar Mass	166.22 g/mol	<sup>[1]</sup>
Melting Point	116-117 °C	<sup>[1]</sup>
Boiling Point	295 °C	<sup>[1]</sup>
Solubility in Water	Insoluble	<sup>[1]</sup>
Solubility in Organic Solvents	Soluble in many organic solvents	<sup>[1]</sup>
pK <sub>a</sub> (C9-H)	22.6 (in DMSO)	<sup>[1]</sup>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz), $\delta$ (ppm)	7.79 (d, 2H), 7.56 (d, 2H), 7.39 (t, 2H), 7.32 (t, 2H), 3.90 (s, 2H)	<sup>[1]</sup>
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> ), $\delta$ (ppm)	143.2, 141.1, 126.7, 125.1, 119.9, 36.6	<sup>[1]</sup>
UV-Vis Absorption (in Ethanol)	$\lambda_{max}$ at ~260, 290, 301 nm	<sup>[1]</sup>

## Original Synthesis of Fluorene

While initially sourced from coal tar, the quest for rational laboratory syntheses of **fluorene** was a significant endeavor in early organic chemistry. These syntheses not only provided access to

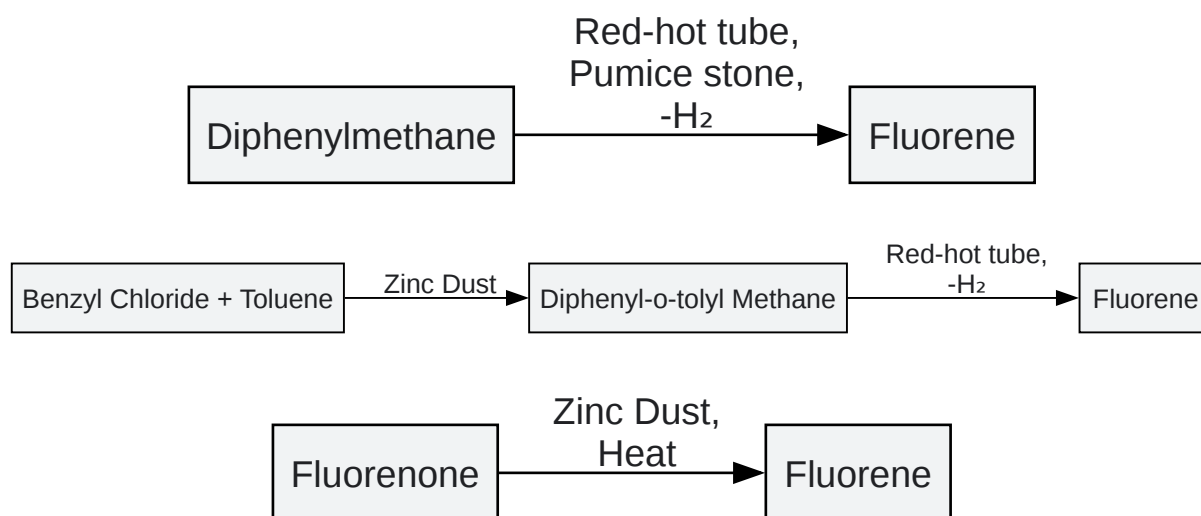
the pure compound but also helped to confirm its structure. Below are detailed protocols for some of the key historical syntheses.

## Synthesis from Diphenylmethane (Graebe, 1874)

One of the earliest and most straightforward conceptual syntheses of **fluorene** was the dehydrogenation of diphenylmethane. This method involves passing the vapor of diphenylmethane through a red-hot tube, inducing an intramolecular cyclization.

Experimental Protocol:

The vapor of diphenylmethane is passed through a combustion tube filled with pumice stone and heated to a dull red heat. The products are collected in a receiver, and the solidified portion is separated from the unreacted diphenylmethane. The solid product is then purified by recrystallization from alcohol, yielding **fluorene** as colorless, crystalline plates.



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## References

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